1-Methylcyclobutane-1-carbonyl chloride
Overview
Description
1-Methylcyclobutane-1-carbonyl chloride is an organic compound with the molecular formula C6H9ClO. It is a derivative of cyclobutane, where a carbonyl chloride group is attached to the cyclobutane ring, and one of the carbon atoms in the ring is substituted with a methyl group. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Carbonyl chlorides are typically reactive electrophiles. They can react with a variety of nucleophiles, including water, alcohols, and amines, to form corresponding carboxylic acids, esters, and amides, respectively .
Mode of Action
The reactivity of carbonyl chlorides is primarily due to the polarized carbon-chlorine bond, where the chlorine is partially negatively charged and the carbon is partially positively charged. This polarization allows the carbon to act as an electrophile, attracting nucleophiles .
Biochemical Pathways
The specific biochemical pathways affected by 1-Methylcyclobutane-1-carbonyl chloride would depend on its specific biological targets, which are currently unknown. Carbonyl chlorides can potentially modify proteins and other biomolecules by reacting with nucleophilic sites, which could disrupt normal cellular functions .
Pharmacokinetics
They can be metabolized by various enzymes, potentially forming reactive intermediates .
Result of Action
Without specific information on the biological targets of this compound, it’s difficult to predict the exact molecular and cellular effects of its action. Due to its reactivity, it could potentially cause cellular damage by reacting with and modifying important biomolecules .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other reactive species. For example, carbonyl chlorides are typically hydrolyzed in the presence of water, forming corresponding carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclobutane-1-carbonyl chloride can be synthesized through several methods. One common method involves the reaction of 1-methylcyclobutanecarboxylic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclobutane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, this compound hydrolyzes to form 1-methylcyclobutanecarboxylic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Hydrolysis: Water or aqueous bases can be used under ambient conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
Alcohols: from reduction.
Carboxylic acids: from hydrolysis.
Scientific Research Applications
1-Methylcyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Acetyl chloride
- Cyclobutanecarbonyl chloride
- 1-Methylcyclobutanecarboxylic acid
Properties
IUPAC Name |
1-methylcyclobutane-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO/c1-6(5(7)8)3-2-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USQWJVCTRMEGKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617626 | |
Record name | 1-Methylcyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21890-82-4 | |
Record name | 1-Methylcyclobutane-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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